molecular formula C6H14N2 B13885857 2-Ethylpyrrolidin-3-amine

2-Ethylpyrrolidin-3-amine

Cat. No.: B13885857
M. Wt: 114.19 g/mol
InChI Key: ZPYNBGGDNGWFHF-UHFFFAOYSA-N
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Description

2-Ethylpyrrolidin-3-amine is a nitrogen-containing heterocyclic compound It features a five-membered pyrrolidine ring with an ethyl group attached to the second carbon and an amine group on the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylpyrrolidin-3-amine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst at elevated temperatures and pressures can yield pyrrolidine derivatives . Further functionalization can introduce the ethyl and amine groups.

Industrial Production Methods: Industrial production often employs continuous flow reactors to maintain the necessary reaction conditions. The process typically involves the use of fixed-bed catalysts and operates under high pressure and temperature to ensure efficient conversion and high yields .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylpyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the amine group to a nitro or nitroso group.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenated compounds and strong bases like sodium hydride are typical reagents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce a wide range of functionalized pyrrolidines .

Scientific Research Applications

2-Ethylpyrrolidin-3-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethylpyrrolidin-3-amine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

    Pyrrolidine: A simpler analog without the ethyl and amine groups.

    Pyrrolidin-2-one: A lactam derivative with a carbonyl group.

    Pyrrolizidine: A bicyclic compound with two fused pyrrolidine rings.

Uniqueness: 2-Ethylpyrrolidin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group and the amine functionality allows for unique interactions with molecular targets, making it a valuable compound in various research fields .

Properties

IUPAC Name

2-ethylpyrrolidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-2-6-5(7)3-4-8-6/h5-6,8H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPYNBGGDNGWFHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(CCN1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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